1-((2-(2-((4-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 4-methoxybenzoate
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Overview
Description
SALOR-INT L396842-1EA, also known by its chemical name 1-(2-((4-Methoxyanilino)(oxo)ac)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate, is a compound with the molecular formula C28H23N3O6 and a molecular weight of 497.5 g/mol . This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SALOR-INT L396842-1EA involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired chemical transformations. Detailed synthetic routes and reaction conditions are usually proprietary information held by manufacturers and researchers .
Industrial Production Methods
Industrial production of SALOR-INT L396842-1EA follows standardized protocols to ensure consistency and purity. These methods often involve large-scale chemical reactions, purification processes, and quality control measures to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
SALOR-INT L396842-1EA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of SALOR-INT L396842-1EA include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from the reactions of SALOR-INT L396842-1EA depend on the specific reaction conditions and reagents used. These products can include various derivatives and modified compounds that retain the core structure of SALOR-INT L396842-1EA .
Scientific Research Applications
SALOR-INT L396842-1EA has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions to study reaction mechanisms and develop new compounds.
Biology: Employed in biochemical assays and studies to understand its interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and effects on various biological targets.
Industry: Utilized in the development of new materials, coatings, and other industrial applications.
Mechanism of Action
The mechanism of action of SALOR-INT L396842-1EA involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The exact molecular targets and pathways involved are subjects of ongoing research and may vary based on the specific use of the compound .
Comparison with Similar Compounds
Similar Compounds
SALOR-INT L396842-1EA can be compared with other similar compounds, such as:
- 1-(2-((4-Methoxyanilino)(oxo)ac)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate
- 4-Methoxybenzoate derivatives
- Naphthyl-based compounds
Uniqueness
What sets SALOR-INT L396842-1EA apart from similar compounds is its unique chemical structure, which imparts specific properties and reactivity. This uniqueness makes it valuable for specialized applications in scientific research and industry .
Properties
CAS No. |
769148-84-7 |
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Molecular Formula |
C28H23N3O6 |
Molecular Weight |
497.5 g/mol |
IUPAC Name |
[1-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C28H23N3O6/c1-35-21-12-7-19(8-13-21)28(34)37-25-16-9-18-5-3-4-6-23(18)24(25)17-29-31-27(33)26(32)30-20-10-14-22(36-2)15-11-20/h3-17H,1-2H3,(H,30,32)(H,31,33)/b29-17+ |
InChI Key |
FGXRFUTWFMCPNQ-STBIYBPSSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C(=O)NC4=CC=C(C=C4)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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